![molecular formula C23H24N6O3 B12427619 (5S)-N-[(3S)-7-Methoxy-1-methyl-2-oxo-4,5-dihydro-3H-pyrido[3,4-b]azepin-3-yl]-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carboxamide](/img/structure/B12427619.png)

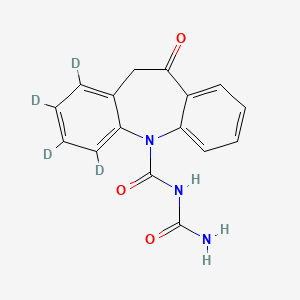

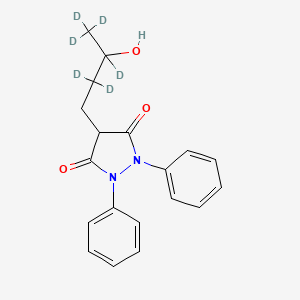

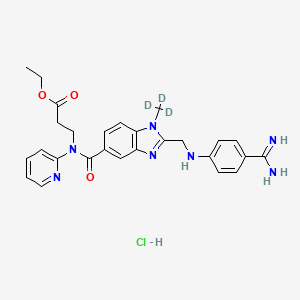

(5S)-N-[(3S)-7-Methoxy-1-methyl-2-oxo-4,5-dihydro-3H-pyrido[3,4-b]azepin-3-yl]-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

GNE684 is a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1). This compound has garnered significant attention due to its ability to inhibit necroptosis, a form of programmed cell death that is morphologically similar to necrosis. Necroptosis is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of GNE684 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .

Industrial Production Methods

Industrial production methods for GNE684 are not extensively documented in the public domain. the compound is available for research purposes and is typically synthesized in specialized laboratories under controlled conditions to ensure purity and efficacy .

Analyse Des Réactions Chimiques

Types of Reactions

GNE684 primarily undergoes interactions that inhibit the kinase activity of RIPK1. It disrupts RIP1 autophosphorylation, interactions between RIP1 and RIP3, RIP3 autophosphorylation, and phosphorylation of mixed lineage kinase domain-like protein (MLKL) by RIP3 .

Common Reagents and Conditions

The compound is tested in various cell lines, including human HT-29, mouse L929, and rat H9c2 cells, under conditions that induce necroptosis. Typical reagents include tumor necrosis factor (TNF), BV6, and zVAD .

Major Products Formed

The primary outcome of reactions involving GNE684 is the inhibition of necroptotic cell death, which is crucial for studying inflammatory and neurodegenerative diseases .

Applications De Recherche Scientifique

GNE684 has a wide range of scientific research applications:

Biology: Investigated for its effects on immune reconstitution and graft-versus-host disease (GVHD).

Industry: Utilized in the development of new drugs targeting necroptosis-related pathways.

Mécanisme D'action

GNE684 exerts its effects by binding to the hydrophobic pocket within the kinase domain of RIPK1. This binding inhibits the kinase activity of RIPK1, preventing the phosphorylation events necessary for necroptosis. The compound specifically targets the inactive DFG-out state of RIPK1, making it a type III allosteric kinase inhibitor .

Comparaison Avec Des Composés Similaires

Similar Compounds

Necrostatins: These compounds also inhibit RIPK1 but may have different binding affinities and specificities.

GW806742X: Targets both RIPK1 and RIPK3, but is toxic at higher concentrations.

Compound 2: Inhibits necroptosis in both murine and human cells by forming hydrogen bonds in the ATP pocket of MLKL.

Uniqueness of GNE684

GNE684 stands out due to its high potency and cross-species efficacy. It inhibits RIP1 kinase activity in human, mouse, and rat cells with varying degrees of potency, making it a versatile tool for studying necroptosis across different species . Additionally, GNE684 has shown effectiveness in both in vitro and in vivo models, providing a robust platform for therapeutic research .

Propriétés

Formule moléculaire |

C23H24N6O3 |

|---|---|

Poids moléculaire |

432.5 g/mol |

Nom IUPAC |

(5S)-N-[(3S)-7-methoxy-1-methyl-2-oxo-4,5-dihydro-3H-pyrido[3,4-b]azepin-3-yl]-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carboxamide |

InChI |

InChI=1S/C23H24N6O3/c1-28-18-13-24-20(32-2)12-15(18)8-9-16(23(28)31)25-22(30)21-26-19-11-10-17(29(19)27-21)14-6-4-3-5-7-14/h3-7,12-13,16-17H,8-11H2,1-2H3,(H,25,30)/t16-,17-/m0/s1 |

Clé InChI |

JXFYROJRZJPKTQ-IRXDYDNUSA-N |

SMILES isomérique |

CN1C2=CN=C(C=C2CC[C@@H](C1=O)NC(=O)C3=NN4[C@@H](CCC4=N3)C5=CC=CC=C5)OC |

SMILES canonique |

CN1C2=CN=C(C=C2CCC(C1=O)NC(=O)C3=NN4C(CCC4=N3)C5=CC=CC=C5)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4S,7S,8S,9R,11S,13S,14S,18S,23R,24S,25S,26R,27S,29R,30S,31S,32R,34R,36R,37S,39R,40R,43R,44R,48S,53R,55S,58S,59R)-7,8,18,24,25,26,30,31,37,53,59-undecahydroxy-32,56-bis(hydroxymethyl)-13,18,39,43,50,50,55,56-octamethyl-58-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,28,33,35,57-decaoxadecacyclo[41.9.3.211,14.123,27.136,40.01,48.04,9.029,34.039,44.047,55]nonapentacont-46-ene-2,16,20-trione](/img/structure/B12427554.png)

![4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol](/img/structure/B12427595.png)

![[(1R,3E,6R,7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B12427606.png)